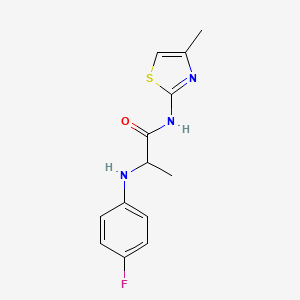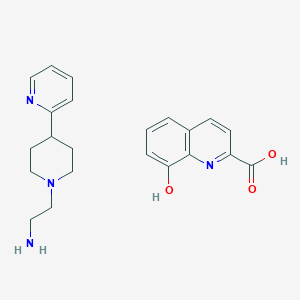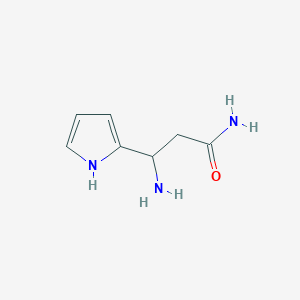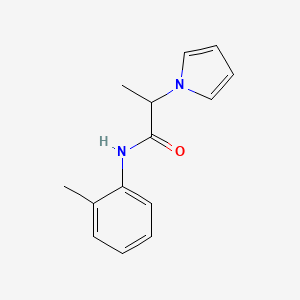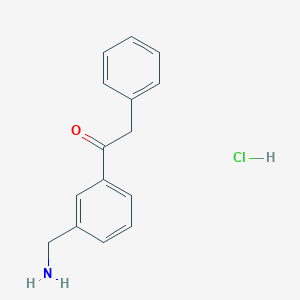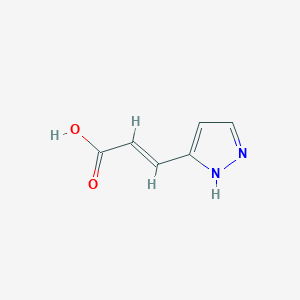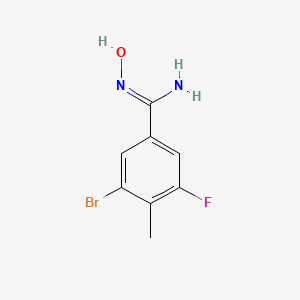![molecular formula C7H3ClINO B12862266 2-Chloro-7-iodobenzo[d]oxazole](/img/structure/B12862266.png)
2-Chloro-7-iodobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-iodobenzo[d]oxazole is a heterocyclic compound featuring both chlorine and iodine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the direct iodination of 2-chlorobenzoxazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzoxazole derivatives. The process includes chlorination followed by iodination, with careful control of reaction conditions to ensure high yield and purity. Catalysts such as transition metals may be used to enhance the efficiency of the halogenation steps .
化学反応の分析
Types of Reactions
2-Chloro-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: Both chlorine and iodine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-iodobenzo[d]oxazole, while a Suzuki coupling might produce a biaryl derivative.
科学的研究の応用
2-Chloro-7-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-7-iodobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chlorobenzoxazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
2-Iodobenzoxazole: Lacks the chlorine substituent, affecting its reactivity in substitution reactions.
2-Bromo-7-iodobenzo[d]oxazole: Similar structure but with bromine instead of chlorine, which can alter its chemical properties and reactivity.
Uniqueness
2-Chloro-7-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
特性
分子式 |
C7H3ClINO |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
2-chloro-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
InChIキー |
IATHDPDAWOCYRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




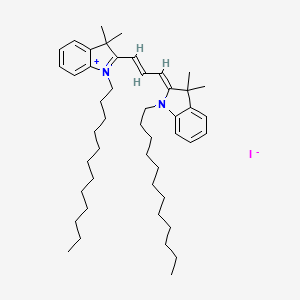
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
